Thaliporphine

Overview

Description

Thaliporphine is a phenolic aporphine alkaloid obtained from various plant species, particularly those belonging to the Lauraceae family. It is known for its antioxidant and α-1 adrenoceptor antagonistic activities. This compound has been studied for its potential therapeutic effects, particularly in the context of endotoxemia and sepsis, where it has shown protective effects on multiple organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thaliporphine typically involves the extraction of the compound from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound can be isolated from plants such as Berberis species and Corydalis species .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from plant sources

Chemical Reactions Analysis

Types of Reactions: Thaliporphine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Chemistry: Thaliporphine is used as a model compound in studies involving alkaloid chemistry and natural product synthesis.

Biology: The compound has been investigated for its biological activities, including its antioxidant and anti-inflammatory properties.

Medicine: this compound has shown promise in the treatment of sepsis and endotoxemia, where it helps in reducing organ injury and improving survival rates

Mechanism of Action

Thaliporphine exerts its effects through multiple mechanisms:

Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.

α-1 Adrenoceptor Antagonism: this compound blocks α-1 adrenoceptors, leading to vasodilation and reduced blood pressure.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6

Molecular Targets and Pathways: this compound affects several molecular pathways, including the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Thaliporphine is part of the aporphine alkaloid family, which includes several similar compounds:

Glaucine: Known for its bronchodilator and anti-inflammatory effects.

Boldine: Exhibits antioxidant and hepatoprotective properties.

N-methyllaurotetanine: Has been studied for its potential antihyperglycemic effects.

Predicentrine: Another aporphine alkaloid with various biological activities

Uniqueness of this compound: this compound stands out due to its combined antioxidant, anti-inflammatory, and α-1 adrenoceptor antagonistic activities, making it a unique compound with potential therapeutic applications in conditions like sepsis and endotoxemia .

Biological Activity

Thaliporphine, an aporphine alkaloid derived from the plant Neolitsea konishii, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, cardioprotective, and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : this compound selectively inhibits the expression of inducible NOS in macrophages stimulated by lipopolysaccharides (LPS) and interleukin-1 beta (IL-1β). This inhibition reduces nitrite accumulation, a marker of inflammatory response .

- Suppression of NFκB Signaling : Research indicates that this compound can suppress NFκB signaling pathways, which are crucial in mediating inflammatory responses. This suppression is linked to its cardioprotective effects in models of sepsis .

- Reduction of Inflammatory Cytokines : this compound has been shown to decrease levels of tumor necrosis factor-alpha (TNFα) and other inflammatory markers, contributing to its anti-inflammatory properties .

1. Cardiac Function Preservation in Endotoxemic Rabbits

A pivotal study evaluated the effects of this compound on cardiac function in rabbits subjected to LPS-induced sepsis. The results demonstrated:

- Improvement in Hemodynamic Parameters : this compound administration improved both preload-dependent and independent hemodynamic parameters. It significantly recovered left ventricular systolic function after LPS injection.

- Biochemical Markers : There was a notable decrease in serum concentrations of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), indicating reduced myocardial injury .

| Parameter | Control Group | This compound Group (1 mg/kg) | This compound Group (3 mg/kg) |

|---|---|---|---|

| Blood pH | 7.51 ± 0.02 | 7.46 ± 0.04 | 7.55 ± 0.02 |

| Glucose Level (mg/dl) | 157.00 ± 12.73 | 114.67 ± 13.29 | 143.17 ± 2.95 |

| cTnI (ng/ml) | Elevated | Significantly Reduced | Significantly Reduced |

2. Neuroprotective Effects Against Acute Lung Injury

In another study focusing on traumatic brain injury (TBI), a derivative of this compound (TM-1) was tested for its effects on acute lung injury:

- Reduction in Aquaporin Expression : TM-1 significantly decreased the expression levels of aquaporins AQP1 and AQP4, which are implicated in pulmonary edema following TBI.

- Histopathological Improvements : The treatment improved histological outcomes in lung tissue, suggesting protective effects against injury-induced edema .

Broader Implications and Therapeutic Potential

This compound's diverse pharmacological activities suggest potential therapeutic applications across various medical fields:

- Cardiology : Its ability to improve cardiac function during septic conditions positions this compound as a candidate for treating sepsis-related cardiac dysfunction.

- Pulmonology : The neuroprotective properties observed in lung injury models indicate that this compound derivatives could be beneficial in managing acute lung injuries associated with neurological conditions.

Properties

IUPAC Name |

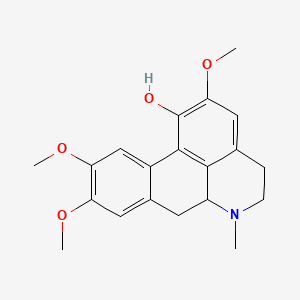

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAERKXUSZPTMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5083-88-5 | |

| Record name | Thaliporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaliporphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.